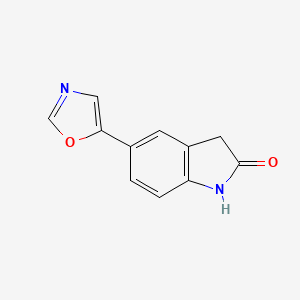
5-(Oxazol-5-yl)-1,3-dihydroindol-2-one
Cat. No. B8376174
M. Wt: 200.19 g/mol
InChI Key: HQMSZHJYVIGPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06369086B1
Procedure details


3-Methylsulfanyl-5-oxazol-5-yl-1,3-dihydro-indol-2-one was prepared from 4-oxazol-5-yl-aniline according to Procedure D: 1H NMR (DMSO-d6): δ10.7 (s, 1H), 8.3 (s, 1H), 7.5 (s, 3H), 6.9 (d, 1H), 4.5 (s, 1H), 2.0 (s, 3H); APCI−M m/z 247 (M+H)+. 5-Oxazol-5-yl-1,3-dihydro-indol-2-one was prepared from 3-methylsulfanyl-5-oxazol-5-yl-1,3-dihydro-indol-2-one according to Procedure D: 1H NMR (DMSO-d6): δ10.5 (s, 1H), 8.3 (s, 1H), 7.5 (m, 3H), 6,8 (d, 1H), 3.5 (s, 2H); APCI−MS m/z 201 (M+H)+. 3-Ethoxymethylene-5-oxazol-5-yl-1,3-dihydro-indol-2-one was prepared from 5-oxazol-5-yl-1,3-dihydro-indol-2-one according to Procedure I: 1H NMR (DMSO-d6): δ10.43 (s, 1H), 8.37 (s, 1H), 7.76 (s, 1H), 7.51 (m, 2H), 6.90, (d, 1H), 4.43 (q, 2H), 1.4 (t, 3H): APCI−MS m/z 255 (M−H)+. The title compound was prepared in 36% yield from 3-ethoxymethylene-5-oxazol-5-yl-1,3-dihydro-indol-2-one and N,N-dimethyl-4-aminobenzenesulfonamide according to Procedure J: 1H NMR (DMSO-d6): δ10.9 (d, 1H), 10.8 (s, 1H), 8.8 (d, 1H), 8.4 (s, 1H), 8.0 (s, 1H), 7.7 (br d, 4H), 7.5 (m, 2H), 7.0 (d, 1H), 2.6 (s, 6H); APCI−MS m/z 409 (M−H)−.

Name
3-methylsulfanyl-5-oxazol-5-yl-1,3-dihydro-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
3-ethoxymethylene-5-oxazol-5-yl-1,3-dihydro-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:5]([C:6]2[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=2)=[CH:4][N:3]=[CH:2]1.[CH3:13][S:14][CH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24]3[O:28][CH:27]=[N:26][CH:25]=3)[CH:22]=2)[NH:17][C:16]1=[O:29].[O:30]1[C:34]([C:35]2[CH:36]=[C:37]3[C:41](=[CH:42][CH:43]=2)[NH:40][C:39](=[O:44])[CH2:38]3)=[CH:33][N:32]=[CH:31]1.[CH2:45]([O:47][CH:48]=[C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[C:55]([C:58]3[O:62][CH:61]=[N:60][CH:59]=3)[CH:56]=2)[NH:51][C:50]1=[O:63])[CH3:46].[CH3:64][N:65]([CH3:76])[S:66]([C:69]1[CH:74]=[CH:73][C:72]([NH2:75])=[CH:71][CH:70]=1)(=[O:68])=[O:67]>>[CH3:13][S:14][CH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24]3[O:28][CH:27]=[N:26][CH:25]=3)[CH:22]=2)[NH:17][C:16]1=[O:29].[O:30]1[C:34]([C:35]2[CH:36]=[C:37]3[C:41](=[CH:42][CH:43]=2)[NH:40][C:39](=[O:44])[CH2:38]3)=[CH:33][N:32]=[CH:31]1.[CH2:45]([O:47][CH:48]=[C:49]1[C:57]2[C:52](=[CH:53][CH:54]=[C:55]([C:58]3[O:62][CH:61]=[N:60][CH:59]=3)[CH:56]=2)[NH:51][C:50]1=[O:63])[CH3:46].[CH3:64][N:65]([CH3:76])[S:66]([C:69]1[CH:74]=[CH:73][C:72]([NH:75][CH:20]=[C:21]2[C:11]3[C:9](=[CH:8][CH:7]=[C:6]([C:5]4[O:1][CH:2]=[N:3][CH:4]=4)[CH:12]=3)[NH:10][C:24]2=[O:28])=[CH:71][CH:70]=1)(=[O:67])=[O:68]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=NC=C1C1=CC=C(N)C=C1
|
Step Two
|
Name
|
3-methylsulfanyl-5-oxazol-5-yl-1,3-dihydro-indol-2-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CSC1C(NC2=CC=C(C=C12)C1=CN=CO1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=NC=C1C=1C=C2CC(NC2=CC1)=O
|
Step Four
|
Name
|
3-ethoxymethylene-5-oxazol-5-yl-1,3-dihydro-indol-2-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=C1C(NC2=CC=C(C=C12)C1=CN=CO1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C=C1)N)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1C(NC2=CC=C(C=C12)C1=CN=CO1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C=NC=C1C=1C=C2CC(NC2=CC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=C1C(NC2=CC=C(C=C12)C1=CN=CO1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C=C1)NC=C1C(NC2=CC=C(C=C12)C1=CN=CO1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
